6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline is a quinoxaline derivative. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the specific compound you’re asking about, this compound, might not have as much information available due to its specificity.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopy techniques, including 1H-NMR, 13C-NMR, and FT-IR . Detailed bond length, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments, and HOMO–LUMO energy gap were estimated through ab initio computations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the photophysical properties of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline were examined through absorption and fluorescence spectroscopy . Spectroscopic analyses revealed a bathochromic shift in both absorption and fluorescence spectra, attributed to the π→π* transition .Scientific Research Applications
Synthesis of Quinoxaline Derivatives
6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline and its derivatives have been synthesized for various applications in scientific research. The process involves the creation of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives. These derivatives have been used in the development of new antimicrobial and antimalarial agents, showcasing their potential in medicinal chemistry (Didenko et al., 2015).
Anticancer Activity
Research on quinoxaline derivatives, including those related to this compound, has also highlighted their potential anticancer properties. These compounds have been studied as inhibitors of c-Met kinase, a receptor associated with high tumor grade and poor prognosis in various human cancers. The synthesis of these derivatives involves reacting 6-bromo-3-methylquinoxalin-2(1H)-one with aromatic aldehydes to produce styryl derivatives, showcasing a method to create potentially powerful anti-cancer agents (Abbas et al., 2015).
Antibacterial and Antituberculosis Agents
New derivatives of 1,4-di-N-oxides of quinoxaline, including structures related to this compound, have been synthesized with significant antibacterial activity. These compounds have been particularly noted for their effectiveness against a variety of microorganisms, including strains resistant to conventional antibiotics. This highlights the compound's potential in addressing the growing challenge of antibiotic resistance (Glushkov et al., 2005).
Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives related to this compound have been evaluated for their antituberculosis activity. The presence of chloro, methyl, or methoxy groups in specific positions significantly affects the compounds' in vitro activity against Mycobacterium tuberculosis. This suggests the importance of substituent variation in designing effective antituberculosis agents (Jaso et al., 2005).
Future Directions
Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mechanism of Action
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 6-Bromo-3-chloro-2-(methylsulfanyl)quinoxaline’s action are currently unknown. Some quinoxaline derivatives have shown potent activity against certain strains of leishmanial .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
6-bromo-3-chloro-2-methylsulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-14-9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXGAXDBTDAZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.